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molecular formula C15H12O2S B8459804 2-Hydroxy-3,4-dimethyl-9H-thioxanthen-9-one CAS No. 86841-05-6

2-Hydroxy-3,4-dimethyl-9H-thioxanthen-9-one

Cat. No. B8459804
M. Wt: 256.3 g/mol
InChI Key: URCLHZFMMKQMDR-UHFFFAOYSA-N
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Patent
US04459416

Procedure details

Concentrated sulphuric acid (300 ml) was slowly added to thiosalicylic acid (30.9 g) and the mixture was stirred for 5 minutes to ensure thorough mixing. To the stirred mixture was added slowly over a period of 30 minutes 2,3-dimethyl-phenol (138 g). After the addition, the mixture was stirred at room temperature for 1 hour, and then at 80° C. for 2 hours, after which it was left to stand at room temperature overnight. The resulting mixture was poured carefully with stirring into 10 times its volume of boiling water after which it was boiled for a further five minutes, cooled, and filtered. The residue was recrystallised from acetone to give 2-hydroxy-3,4-dimethyl-thioxanthone as a yellow product.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:15])(=O)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[SH:9].[CH3:16][C:17]1[C:22]([CH3:23])=[CH:21][CH:20]=[CH:19][C:18]=1[OH:24]>O>[OH:24][C:18]1[C:17]([CH3:16])=[C:22]([CH3:23])[C:21]2[S:9][C:8]3[C:7](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:6](=[O:15])[C:20]=2[CH:19]=1

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30.9 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at 80° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
after which it was left
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The resulting mixture was poured carefully
WAIT
Type
WAIT
Details
was boiled for a further five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from acetone

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=CC=2C(C3=CC=CC=C3SC2C(=C1C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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